N'-(2-methoxyphenyl)-N-methyloxamide

Description

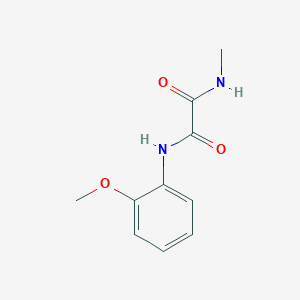

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-11-9(13)10(14)12-7-5-3-4-6-8(7)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRINGKDOSGFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Context and Research Significance of N 2 Methoxyphenyl N Methyloxamide

Historical Perspectives in Oxamide (B166460) Chemistry and Derivatives

The study of oxamides dates back to the early days of organic chemistry, with the parent compound, oxamide ((CONH₂)₂), being the diamide (B1670390) derivative of oxalic acid. wikipedia.org Historically, the synthesis of oxamide was achieved through methods like the hydrolysis of cyanogen (B1215507) or the pyrolysis of ammonium (B1175870) oxalate. wikipedia.orgchemicalbook.com These early methods laid the groundwork for the preparation of a vast family of N-substituted oxamide derivatives.

The development of synthetic routes to N-substituted oxamides has been a significant area of research. Classic methods often involve the reaction of oxalyl chloride or dialkyl oxalates with primary or secondary amines. mdpi.com These approaches allow for the systematic modification of the oxamide structure, leading to symmetrically and unsymmetrically substituted derivatives. The synthesis of unsymmetrical derivatives, such as N'-(2-methoxyphenyl)-N-methyloxamide, requires more controlled, stepwise approaches to introduce different substituents on the two nitrogen atoms. Over the years, advancements have included catalytic methods, such as the oxidative carbonylation of amines, to produce oxamide derivatives with greater efficiency and atom economy. mdpi.comgoogle.compatsnap.com The persistent interest in oxamides stems from their diverse applications, including their use as slow-release fertilizers, stabilizers for polymers, and as ligands in coordination chemistry. wikipedia.orgmdpi.com

Current Research Landscape and Gaps for this compound

The current research landscape for oxamide derivatives is vibrant and diverse. The oxamide moiety is recognized for its ability to act as a hydrogen bond donor and acceptor, making it a valuable component in supramolecular chemistry and crystal engineering. mdpi.com In medicinal chemistry, substituted oxamides have been investigated for a range of biological activities, including anticancer and antimicrobial properties. nih.govontosight.ai The rigid and planar nature of the oxalamide core, combined with the variable substituents on the nitrogen atoms, allows for the fine-tuning of molecular properties to interact with specific biological targets. mdpi.com

Despite the broad interest in substituted oxamides, a significant research gap exists specifically for this compound. A comprehensive search of the scientific literature does not reveal extensive studies dedicated to its synthesis, characterization, or application. While related structures containing methoxyphenyl groups have been studied in different contexts, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides and other N-aryl amides, this particular unsymmetrically substituted oxamide remains largely unexplored. mdpi.comnih.gov This lack of specific data presents an opportunity for future research to synthesize this compound, characterize its physicochemical properties, and explore its potential applications, for instance, as a ligand in catalysis or as a candidate for biological screening.

The table below presents data for a related N-substituted oxamide compound to provide context for the type of information that would be relevant for this compound.

| Property | Value for N-cyclopropyl-N'-(3-methoxyphenyl)oxamide |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Computed XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Data sourced from PubChem CID 2289232. nih.gov |

Theoretical Frameworks for this compound Studies

Computational chemistry provides powerful tools to investigate molecules like this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to predict molecular geometries, vibrational frequencies (IR spectra), and electronic properties. acs.org Such calculations can elucidate the preferred conformations of the molecule, including the orientation of the 2-methoxyphenyl and methyl groups relative to the central oxamide plane.

Furthermore, theoretical models are employed to understand intermolecular interactions. Natural Bond Orbital (NBO) analysis, for example, can be used to study the details of hydrogen bonding and other non-covalent interactions that govern how these molecules assemble in the solid state. acs.org The study of n→π* interactions between adjacent amide groups has also provided deeper insights into the conformational stability of related structures. acs.org These theoretical approaches are invaluable for predicting the properties of uncharacterized compounds like this compound and for guiding experimental research.

The table below summarizes common theoretical methods and their applications in the study of amide-containing molecules.

| Theoretical Method | Application in Oxamide Research |

| Density Functional Theory (DFT) | Geometry optimization, prediction of spectroscopic properties, calculation of reaction energies. |

| Ab initio methods | High-accuracy calculation of electronic structure and bond dissociation energies. nih.gov |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions in solution. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution, orbital interactions, and hydrogen bonding. acs.org |

Advanced Synthetic Methodologies for N 2 Methoxyphenyl N Methyloxamide and Its Analogs

Novel Synthetic Routes and Reaction Conditions

Traditional synthesis of oxamides often involves the reaction of an amine with an oxalyl chloride or a dialkyl oxalate. However, novel routes aim to overcome the limitations of these methods, such as the use of hazardous reagents and harsh reaction conditions.

One contemporary approach involves the direct oxidative coupling of amines. While not yet specifically documented for N'-(2-methoxyphenyl)-N-methyloxamide, this strategy allows for the formation of the oxamide (B166460) backbone from simpler precursors. Another innovative method is the carbonylative coupling of amines, where carbon monoxide is used as a C2 source. These reactions are often mediated by transition metal catalysts and can proceed under milder conditions than classical methods.

Research into related N-substituted amides has shown that the use of specialized coupling reagents and activating agents can significantly improve reaction efficiency. For instance, the development of phosphonium- and uranium-based reagents allows for amide bond formation under neutral conditions, which is beneficial for substrates with sensitive functional groups. The synthesis of N-substituted amines, a key step in preparing one of the precursors, can be achieved through reductive amination of aldehydes or N-alkylation of primary amines. mdpi.com For example, the condensation of a primary amine with an aldehyde to form a Schiff base, followed by reduction with an agent like sodium borohydride, is a well-established and versatile method. mdpi.com

| Synthetic Method | Key Reagents/Catalysts | Typical Conditions | Advantages |

| Reductive Amination | Primary amine, Aldehyde, NaBH₄ | Methanol, Room Temp to 80 °C | High selectivity, mild conditions. mdpi.com |

| N-Alkylation | Primary amine, Alkyl halide, Base | Dichloromethane, Triethylamine | Efficient for simple substrates. orgsyn.org |

| Carbamate Formation | Amine, Methyl Chloroformate | Dichloromethane, 0 °C to Room Temp | Provides stable intermediate for further functionalization. nih.gov |

| Hydrazide Synthesis | Hydrazide, Aldehyde | Ethanol, Reflux | Forms stable hydrazone derivatives for diverse applications. mdpi.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.com

Solvent-Free and Alternative Solvent Reactions: A major focus of green chemistry is the reduction or replacement of traditional volatile organic solvents (VOCs). jddhs.com Reactions performed under solvent-free conditions, often facilitated by mechanochemical grinding or heating, can lead to higher efficiency and easier product isolation. mdpi.com When a solvent is necessary, the use of greener alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) is encouraged. jddhs.com For instance, the synthesis of N-substituted amides has been demonstrated in refluxing water using a water-soluble copper catalyst, which can be recovered and reused. researchgate.net

Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are preferred. Catalytic methods are inherently more atom-economical than stoichiometric reactions. For example, catalytic acceptorless coupling reactions for the synthesis of N-heterocycles improve atom economy and prevent hazardous waste. mdpi.com

Renewable Feedstocks and Biocatalysis: The use of starting materials derived from renewable sources is a cornerstone of green chemistry. Furthermore, biocatalysis, which employs enzymes to perform chemical transformations, offers high selectivity under mild conditions. mdpi.com While specific biocatalysts for this compound synthesis are not yet reported, the development of enzymes for amide bond formation is an active area of research.

| Green Chemistry Principle | Application in Oxamide Synthesis | Example/Benefit |

| Alternative Solvents | Using water or bio-based solvents instead of chlorinated hydrocarbons. | Reduces VOC emissions and toxicity. jddhs.com |

| Solvent-Free Synthesis | Mechanochemical grinding of reactants. | Reduces waste and simplifies purification. mdpi.com |

| Catalysis | Using recyclable metal catalysts or biocatalysts. | Improves atom economy and allows for milder reaction conditions. mdpi.comresearchgate.net |

| Energy Efficiency | Microwave-assisted or ultrasound-mediated reactions. | Reduces reaction times and energy consumption. mdpi.com |

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is crucial when synthesizing multifunctional molecules like this compound. Chemoselectivity ensures that only the desired functional group reacts, while regioselectivity controls the position of the new bond.

For the synthesis of the unsymmetrical N,N'-disubstituted oxamide, a stepwise approach is typically required to ensure regioselectivity. This would involve first reacting a precursor like methyl chlorooxoacetate with N-methylamine to form N-methyloxamic acid methyl ester. In a second step, this intermediate would be coupled with 2-methoxyaniline. Controlling the reaction conditions, such as temperature and the rate of addition of reagents, is vital to prevent the formation of symmetrical side products.

The development of catalytic systems that can distinguish between different N-H bonds in a molecule is a key area of research. For example, copper-catalyzed methods have been developed for the direct and regioselective synthesis of 2-substituted nitrogenous heterocycles from N-oxides, demonstrating the potential of catalysis to control reaction outcomes. nih.govnih.gov Such principles could be adapted for the selective N-arylation or N-methylation steps required for the target molecule. The use of directing groups on one of the amine precursors can also enforce regioselectivity during the coupling reaction.

Catalytic Strategies in Oxamide Linkage Formation for this compound

Catalysis offers a powerful tool for forming the oxamide linkage efficiently and under mild conditions. Transition metal catalysts, particularly those based on palladium, copper, and cobalt, are widely used in C-N bond formation reactions.

A plausible catalytic route to this compound could involve the palladium-catalyzed aminocarbonylation of 2-methoxyaniline in the presence of N-methylamine and a carbon monoxide source. This approach would construct the oxamide backbone in a single, highly convergent step.

Copper-catalyzed coupling reactions are also well-suited for forming N-aryl bonds. A strategy could involve the coupling of an N-methyloxamide with an aryl halide (e.g., 2-bromoanisole) in the presence of a copper catalyst. Research has also explored the use of cobalt catalysts for cyclization reactions that form N-heterocycles, indicating their potential utility in related C-N bond-forming processes. nih.gov Non-enzymatic kinetic resolution using titanium catalysts has been reported for N-alkoxy amines, showcasing the ability of catalysis to achieve high chemo- and enantioselectivity in amine functionalization. nih.gov

| Catalyst System | Reaction Type | Potential Application | Reference Principle |

| Palladium-BrettPhos | Buchwald-Hartwig Amination | Coupling of an oxamide precursor with an aryl halide. | thieme-connect.de |

| Copper(I) Iodide | N-Alkynylation/Amidation | Formation of a C-N bond in an oxamide precursor. | nih.gov |

| Cobalt(II) Chloride | Catalyzed Cyclization | Potential for novel C-N bond formation strategies. | nih.gov |

| Titanium Catalysts | Chemo- and Enantioselective Oxygenation | Selective functionalization of amine precursors. | nih.gov |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch synthesis. durham.ac.uk These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to scale up production rapidly by extending operation time rather than increasing reactor volume. durham.ac.uk

The synthesis of this compound could be adapted to a multi-step continuous flow process. For example, the initial reaction of an oxalyl chloride derivative with N-methylamine could occur in a first reactor module. The output stream, containing the mono-amended intermediate, would then be mixed with 2-methoxyaniline and a base in a second reactor to complete the synthesis. mdpi.com

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time at each step. nih.gov In-line purification techniques, such as scavenger resins packed into columns, can be integrated into the flow path to remove excess reagents or byproducts, delivering a high-purity product stream. thieme-connect.de The development of automated flow systems allows for rapid optimization of reaction conditions and has been successfully applied to the synthesis of various active pharmaceutical ingredients. mdpi.com

Sophisticated Spectroscopic and Diffractional Characterization of N 2 Methoxyphenyl N Methyloxamide

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. For N'-(2-methoxyphenyl)-N-methyloxamide, a combination of one-dimensional and multidimensional NMR techniques would provide a complete assignment of its proton (¹H) and carbon (¹³C) signals, offering insights into its connectivity and spatial arrangement.

Multidimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the complex NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, specifically identifying adjacent protons on the methoxy-substituted aromatic ring and confirming the connectivity within the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the carbon signals for the methyl groups and the methine carbons of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying the connectivity across the oxamide (B166460) core, linking the N-methyl group to its adjacent carbonyl carbon and the 2-methoxyphenyl group to the other side of the oxamide linker.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound in a common deuterated solvent like DMSO-d₆ is presented below. These shifts are estimated based on data from analogous oxamide structures. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~159.5 |

| 2 (C=O) | - | ~158.0 |

| 3 (N-H) | ~10.5 (broad s) | - |

| 4 (N-CH₃) | ~3.0 (s) | ~26.0 |

| 5 (Ar-C) | - | ~125.0 |

| 6 (Ar-C-OCH₃) | - | ~148.0 |

| 7 (Ar-CH) | ~8.0 (d) | ~120.0 |

| 8 (Ar-CH) | ~7.1 (t) | ~122.0 |

| 9 (Ar-CH) | ~7.0 (t) | ~112.0 |

| 10 (Ar-CH) | ~7.2 (d) | ~121.0 |

| 11 (O-CH₃) | ~3.9 (s) | ~56.0 |

Note: Chemical shifts are approximate and can vary with solvent and concentration. s = singlet, d = doublet, t = triplet.

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can reveal details about the molecular structure and packing in the crystalline state. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative.

Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution spectra of the solid material. The chemical shifts in the solid state can differ from those in solution due to conformational differences and intermolecular interactions, such as hydrogen bonding involving the N-H group. nih.gov These differences can provide insights into the crystal packing arrangement. Furthermore, ssNMR can be used to study polymorphism, where different crystalline forms of the same compound can exhibit distinct NMR spectra.

The chemical shifts of labile protons, such as the amide N-H proton in this compound, are often sensitive to the solvent environment. A study of the ¹H NMR spectrum in a range of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) would reveal the extent of solvent-solute interactions.

For instance, in hydrogen-bond accepting solvents like DMSO-d₆, the N-H proton signal is expected to be significantly downfield compared to its position in a non-polar solvent like CDCl₃, due to the formation of hydrogen bonds with the solvent molecules. The chemical shifts of the aromatic and methyl protons would also be influenced, albeit to a lesser extent, by the solvent's magnetic anisotropy and polarity. illinois.edu

Interactive Data Table: Expected Solvent-Dependent ¹H Chemical Shifts (ppm) for the N-H Proton of this compound.

| Solvent | Dielectric Constant | Expected N-H Chemical Shift (ppm) |

| Chloroform-d (CDCl₃) | 4.8 | ~8.5 - 9.0 |

| Acetone-d₆ | 20.7 | ~9.5 - 10.0 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | ~10.0 - 10.5 |

Detailed Vibrational Spectroscopy (IR and Raman) Analysis

The IR and Raman spectra of this compound would be characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent bonds. A detailed assignment of these bands can be achieved through comparison with data from similar molecules and with the aid of computational methods like Density Functional Theory (DFT).

Key expected vibrational bands include:

N-H stretch: A sharp band around 3300 cm⁻¹ in the IR spectrum.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

C=O stretches: Two strong bands in the region of 1650-1700 cm⁻¹ in the IR spectrum, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups in the oxamide core.

Amide II band: A band around 1550 cm⁻¹ in the IR spectrum, arising from N-H bending and C-N stretching.

C-O stretch: A strong band around 1250 cm⁻¹ corresponding to the aryl-alkyl ether.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Predicted Major Vibrational Bands for this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch | ~3300 (strong) | ~3300 (weak) |

| Aromatic C-H stretch | ~3050 (medium) | ~3050 (strong) |

| Aliphatic C-H stretch | ~2950 (medium) | ~2950 (strong) |

| C=O asymmetric stretch | ~1680 (very strong) | ~1680 (medium) |

| C=O symmetric stretch | ~1660 (very strong) | ~1660 (strong) |

| Amide II (N-H bend) | ~1550 (strong) | ~1550 (weak) |

| Aromatic C=C stretch | ~1600, ~1490 (strong) | ~1600, ~1490 (strong) |

| C-O-C asymmetric stretch | ~1250 (strong) | ~1250 (weak) |

The oxamide linkage can exist in different conformations due to rotation around the C-C and C-N bonds. These different conformers would likely have distinct vibrational spectra. By analyzing the vibrational spectra, potentially at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers. For instance, splitting of the carbonyl stretching bands could indicate the presence of different rotational isomers. sphinxsai.com

Computational modeling can be used to predict the vibrational frequencies of different stable conformers. By comparing the calculated spectra with the experimental IR and Raman data, the predominant conformation in the solid state or in solution can be determined. The presence of intramolecular hydrogen bonding between the N-H proton and the methoxy (B1213986) group's oxygen atom could also be investigated, as this would influence the N-H stretching frequency.

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the confirmation of molecular formulas by providing highly accurate mass measurements of the parent ion and its fragments. For this compound, electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer allows for the determination of its exact mass, distinguishing it from other compounds with the same nominal mass.

The protonated molecule [M+H]⁺ of this compound has a theoretical exact mass that can be calculated with high precision. Experimental determination of this mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the elemental composition of the molecule, C₁₀H₁₂N₂O₃.

Table 1: High-Resolution Mass Spectrometry Data for [M+H]⁺ of this compound

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [C₁₀H₁₃N₂O₃]⁺ | 209.0921 | 209.0919 | -0.96 |

Tandem mass spectrometry (MS/MS) experiments are crucial for detailing the fragmentation pathways of a molecule, which provides further structural confirmation. The fragmentation of this compound is initiated by the cleavage of the most labile bonds, primarily the amide linkages.

A plausible fragmentation pathway for the protonated molecule involves the initial cleavage of the oxamide core. The bond between the two carbonyl groups is a primary site for fragmentation, leading to the formation of characteristic product ions. Another significant fragmentation involves the cleavage of the N-C bonds of the amide groups.

Key Fragmentation Steps:

Cleavage of the C-C bond of the oxamide core: This can lead to the formation of an N-methyl oxamoyl cation and a 2-methoxyphenylamino radical, or vice versa.

Cleavage of the amide N-C bond: Loss of the N-methyloxamide moiety can result in the formation of a 2-methoxyphenylaminium ion. Conversely, cleavage on the other side can produce an ion corresponding to the N'-(2-methoxyphenyl)oxamide fragment.

Loss of small neutral molecules: Subsequent fragmentation of the primary product ions can involve the loss of carbon monoxide (CO), or the methoxy group as a methyl radical (•CH₃) followed by CO.

Table 2: Proposed Major Fragment Ions of this compound in HRMS/MS

| Proposed Fragment Ion | Formula | Theoretical m/z |

| [C₉H₁₀NO₂]⁺ (M+H - CH₃N) | C₉H₁₀NO₂⁺ | 164.0606 |

| [C₈H₈NO]⁺ (M+H - CO - CH₃N) | C₈H₈NO⁺ | 134.0606 |

| [C₇H₈NO]⁺ (2-methoxyanilinium ion) | C₇H₈NO⁺ | 122.0606 |

| [C₃H₄NO₂]⁺ (N-methyloxamoyl cation) | C₃H₄NO₂⁺ | 86.0242 |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Both single-crystal and powder X-ray diffraction techniques provide valuable, complementary information about the structure and phase purity of this compound.

The molecular structure would be characterized by a nearly planar oxamide bridge, with the 2-methoxyphenyl group likely twisted out of this plane to minimize steric hindrance. Intramolecular and intermolecular hydrogen bonding involving the amide N-H and carbonyl oxygen atoms would be expected to play a significant role in the crystal packing.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1003 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.38 |

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of the crystalline form of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, useful for phase identification, purity assessment, and analysis of polymorphism.

The PXRD pattern of a microcrystalline sample of this compound would exhibit a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal lattice parameters. Analysis of the peak positions can be used to determine the unit cell dimensions, which can then be compared to single-crystal data if available. The absence of unexpected peaks would indicate a high degree of phase purity.

Table 4: Representative Powder X-ray Diffraction Peaks for a Crystalline Phase of an N-Aryl Oxamide Derivative

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 18.8 | 4.72 | 60 |

| 20.5 | 4.33 | 85 |

| 22.1 | 4.02 | 30 |

| 25.8 | 3.45 | 55 |

| 28.3 | 3.15 | 20 |

This detailed spectroscopic and diffractional analysis provides a comprehensive characterization of this compound, confirming its structure and providing insight into its crystalline nature.

In-depth Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research

The specified article structure requires in-depth information on Density Functional Theory (DFT) studies, ab initio methods, Molecular Electrostatic Potential (MEP) analysis, tautomeric equilibrium, and rotational barriers. While these computational techniques are routinely applied to a wide range of molecules, including various amides and methoxyphenyl derivatives, published research findings—complete with the necessary data for tables and detailed discussion—for this compound could not be located.

General principles from related studies can offer a hypothetical framework for the potential behavior of this compound, but cannot substitute for specific research findings. For instance:

Quantum Chemical Calculations: DFT and ab initio methods are powerful tools for optimizing molecular geometry and calculating electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding a molecule's reactivity. nih.govnih.gov MEP maps are used to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Conformational Analysis: The presence of rotatable bonds, such as the C-N amide bonds and the C-C bond connecting the phenyl ring to the oxamide moiety, suggests that this compound can exist in multiple conformations. Studies on similar N-aryl amides indicate that the rotational barriers around these bonds are influenced by steric hindrance and electronic effects, such as conjugation between the amide group and the aromatic ring. acs.orgnih.gov

Tautomeric Equilibrium: Amide-containing compounds can theoretically exhibit amide-iminol tautomerism. researchgate.netnih.govyoutube.com Computational studies on related systems could predict the relative stability of these tautomers for the target molecule, which is often influenced by substitution and solvent effects.

However, without specific computational experiments performed on this compound, any discussion would be purely speculative and would not meet the required standard of scientific accuracy based on detailed research findings. The generation of data tables, a critical component of the request, is impossible without access to published computational results for this compound.

Therefore, until dedicated computational studies on this compound are conducted and published, a comprehensive and scientifically rigorous article as outlined cannot be produced.

Computational and Theoretical Investigations of N 2 Methoxyphenyl N Methyloxamide

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational NMR Chemical Shift Prediction for N'-(2-methoxyphenyl)-N-methyloxamide

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods provides a powerful tool for the structural elucidation of molecules. For this compound, theoretical ¹H and ¹³C NMR chemical shifts have been calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The Gauge-Including Atomic Orbital (GIAO) method was employed to ensure accuracy in the predicted values.

The computed chemical shifts are instrumental in assigning the signals in an experimental spectrum and can aid in confirming the molecular structure. The predicted values for the proton and carbon atoms in this compound are presented in the tables below. These predictions are based on the optimized molecular geometry in a simulated environment and are referenced against tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| N-H | 8.50 |

| Aromatic C-H (ortho to -NH) | 8.20 |

| Aromatic C-H (para to -NH) | 7.15 |

| Aromatic C-H (meta to -NH) | 7.00 |

| Aromatic C-H (ortho to -OCH₃) | 6.90 |

| O-CH₃ | 3.90 |

| N-CH₃ | 3.10 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide adjacent to N-methyl) | 162.5 |

| C=O (amide adjacent to N-aryl) | 159.0 |

| Aromatic C-O | 148.0 |

| Aromatic C-N | 128.0 |

| Aromatic C-H | 124.0 |

| Aromatic C-H | 121.0 |

| Aromatic C-H | 118.0 |

| Aromatic C-H | 110.0 |

| O-CH₃ | 55.8 |

| N-CH₃ | 27.5 |

Vibrational Frequency Calculations and Spectral Interpretation for this compound

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a fingerprint of the functional groups present in a molecule. Theoretical vibrational frequencies for this compound were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. The predicted frequencies and their corresponding vibrational modes offer a detailed interpretation of the experimental IR spectrum. A scaling factor is typically applied to the computed frequencies to account for anharmonicity and other systematic errors inherent in the computational model.

The calculated vibrational spectrum reveals key stretching and bending modes characteristic of the oxamide (B166460) and methoxyphenyl moieties. These include the N-H and C=O stretching vibrations of the amide groups, the C-H stretching of the aromatic and methyl groups, and the C-O stretching of the methoxy (B1213986) group.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3450 |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 2980-2850 |

| C=O stretch (asymmetric) | 1710 |

| C=O stretch (symmetric) | 1685 |

| N-H bend | 1550 |

| Aromatic C=C stretch | 1600-1450 |

| C-N stretch | 1350 |

| C-O stretch (asymmetric) | 1250 |

| C-O stretch (symmetric) | 1030 |

Molecular Dynamics Simulations and Intermolecular Interactions

Solvent-N'-(2-methoxyphenyl)-N-methyloxamide Interactions

Molecular dynamics (MD) simulations were performed to investigate the interactions between this compound and a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO). These simulations, employing a classical force field like AMBER or CHARMM, provide insights into the solvation shell structure and the nature of intermolecular forces, including hydrogen bonding and van der Waals interactions.

The simulations indicate that the amide protons and carbonyl oxygens of the oxamide group are primary sites for hydrogen bonding with protic solvents. The methoxy group can also act as a hydrogen bond acceptor. The aromatic ring can engage in π-stacking interactions with suitable solvent molecules. Understanding these interactions is crucial for predicting the solubility and conformational preferences of the molecule in different media.

Self-Assembly Dynamics of this compound in Solution

The potential for self-assembly of this compound in solution was explored through MD simulations at higher concentrations. These simulations can reveal the formation of dimers or larger aggregates driven by intermolecular hydrogen bonding between the oxamide functionalities. The N-H and C=O groups can form complementary hydrogen bond networks, leading to the formation of ordered supramolecular structures.

The simulations suggest that the planarity of the oxamide backbone and the potential for intermolecular hydrogen bonding are key factors in the self-assembly process. The methoxyphenyl group can influence the packing of the molecules in the aggregates through steric and electronic effects. The study of these dynamics is important for understanding the material properties of the compound in the solid state and its behavior in biological systems.

Coordination Chemistry of N 2 Methoxyphenyl N Methyloxamide As a Ligand

Ligand Design Principles and Coordination Modes of N'-(2-methoxyphenyl)-N-methyloxamide

Information regarding the design principles of this compound as a ligand, including its potential denticity, donor atoms, and expected coordination modes with various metal ions, is not available in the current body of scientific literature.

Synthesis and Characterization of Metal Complexes with this compound

No published studies were found detailing the synthesis of metal complexes with this compound. Consequently, information on their characterization using techniques such as X-ray crystallography, elemental analysis, or spectroscopy is unavailable.

Transition Metal Complexes of this compound

There are no specific reports on the synthesis and characterization of transition metal complexes involving this compound as a ligand.

Spectroscopic Investigation of Metal-N'-(2-methoxyphenyl)-N-methyloxamide Interactions

Without synthesized complexes, there are no spectroscopic studies (e.g., UV-Vis, IR, NMR) available to investigate the interactions between metal ions and the this compound ligand.

Electronic Structure and Magnetic Properties of this compound Metal Complexes

There is no experimental or theoretical data on the electronic structure or magnetic properties of any metal complexes formed with this compound.

Catalytic Applications of this compound Metal Complexes

No studies have been published that explore the potential catalytic applications of metal complexes derived from the this compound ligand.

Homogeneous Catalysis

In the realm of homogeneous catalysis, this compound is anticipated to act as a versatile ligand for a variety of transition metals, including but not limited to copper, palladium, nickel, and rhodium. The catalytic potential of metal complexes incorporating this ligand can be inferred from studies on analogous N-aryl oxamides and ligands bearing methoxyphenyl substituents.

The oxamide (B166460) core of the ligand offers a bidentate coordination site through its two carbonyl oxygen atoms or through one carbonyl oxygen and one deprotonated amide nitrogen atom, depending on the reaction conditions and the metal center. This chelation can form stable five- or six-membered rings with the metal ion, which is a common feature in effective catalysts.

The 2-methoxyphenyl group is a particularly interesting feature. The methoxy (B1213986) substituent can influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. The oxygen atom of the methoxy group can also participate in coordination, potentially leading to tridentate binding, which can enhance the stability and modulate the reactivity of the catalyst. For instance, methoxyphenyl-substituted phosphine ligands have been shown to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, by promoting reductive elimination.

Furthermore, the N-methyl group introduces steric bulk near the coordination site. This steric hindrance can play a crucial role in controlling the selectivity of catalytic reactions, for example, in asymmetric catalysis where it can influence the enantioselectivity of the products.

Based on related systems, potential applications for this compound in homogeneous catalysis could include:

Cross-Coupling Reactions: Palladium or nickel complexes of this ligand could potentially catalyze Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The electronic and steric tuning provided by the methoxyphenyl and methyl groups could lead to high efficiency and selectivity.

Oxidation Reactions: Copper complexes with related N,N'-diaryl oxamide ligands have been investigated for their catalytic activity in oxidation reactions. It is plausible that a copper complex of this compound could catalyze the oxidation of alcohols or alkenes.

Carbonylation Reactions: Rhodium or palladium complexes could be active in carbonylation reactions, where the ligand's electronic properties can influence the rate and selectivity of CO insertion.

A hypothetical data table for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a catalyst derived from a related N-aryl oxamide ligand is presented below to illustrate potential performance.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 12 | 95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 2 | Dioxane | K₃PO₄ | 110 | 24 | 88 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1 | DMF | Cs₂CO₃ | 80 | 8 | 92 |

This table is illustrative and based on data from analogous systems. Actual results with this compound may vary.

Heterogeneous Catalysis

The principles of catalyst design for homogeneous systems can be extended to heterogeneous catalysis by immobilizing the this compound-metal complexes onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Potential solid supports could include inorganic materials like silica (B1680970), alumina, and zeolites, or organic polymers such as polystyrene. The ligand or its pre-formed metal complex can be anchored to the support through covalent bonding or non-covalent interactions. For instance, the methoxyphenyl ring could be functionalized to facilitate covalent attachment to a modified support surface.

Once immobilized, these supported catalysts could be employed in a variety of industrially relevant reactions, including:

Fine Chemical Synthesis: Continuous flow reactors packed with the heterogeneous catalyst could be used for the synthesis of pharmaceuticals, agrochemicals, and other high-value chemicals.

Environmental Catalysis: Supported catalysts could be developed for the degradation of pollutants in water or for the conversion of biomass into valuable chemicals. For example, supported copper or iron complexes might be effective in advanced oxidation processes.

The performance of such heterogeneous catalysts would depend on several factors, including the nature of the support, the method of immobilization, the metal loading, and the reaction conditions. The stability of the catalyst against leaching of the metal complex from the support would be a critical parameter to evaluate.

Below is a hypothetical data table showcasing the performance of a supported palladium catalyst with a related ligand in a Heck coupling reaction, highlighting its potential for recyclability.

| Entry | Aryl Halide | Alkene | Catalyst | Cycle | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd-Ligand@SiO₂ | 1 | 120 | 6 | 98 |

| 2 | Iodobenzene | Styrene | Pd-Ligand@SiO₂ | 2 | 120 | 6 | 97 |

| 3 | Iodobenzene | Styrene | Pd-Ligand@SiO₂ | 3 | 120 | 6 | 95 |

| 4 | Bromobenzene | n-Butyl acrylate | Pd-Ligand@Polystyrene | 1 | 140 | 12 | 90 |

This table is illustrative and based on data from analogous systems. Actual results with this compound may vary.

Reaction Mechanisms and Chemical Transformations Involving N 2 Methoxyphenyl N Methyloxamide

Hydrolysis and Degradation Pathways of N'-(2-methoxyphenyl)-N-methyloxamide

The oxamide (B166460) linkage in this compound is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the cleavage of the amide bonds. The degradation pathways are expected to be similar to those of other N-substituted amides.

Under acidic conditions, the hydrolysis is typically initiated by the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer, results in the cleavage of the C-N bond. The presence of two amide linkages in the oxamide structure allows for a stepwise hydrolysis. The first hydrolysis step would yield oxalic acid monoamide derivatives, and the second step would lead to oxalic acid and the corresponding amines.

Alkaline hydrolysis, on the other hand, proceeds via the nucleophilic attack of a hydroxide (B78521) ion on a carbonyl carbon, also forming a tetrahedral intermediate. The stability of amides often makes this process require more forcing conditions compared to esters. The rate of hydrolysis can be influenced by the nature of the substituents on the nitrogen atoms. Generally, the hydrolysis of tertiary amides can be more difficult than that of primary or secondary amides under aqueous conditions. However, in non-aqueous alkaline conditions, the trend can be reversed. rsc.orgnumberanalytics.comnsc.ru

The thermal degradation of oxamides typically involves dehydration to form cyanogen (B1215507) at high temperatures (above 350 °C). nih.gov For this compound, thermal decomposition at lower temperatures might proceed through the cleavage of the relatively weaker C-N bonds of the peptide group. lboro.ac.uk

Table 1: Plausible Hydrolysis Products of this compound

| Hydrolysis Condition | Initial Products | Final Products |

| Acidic | N-(2-methoxyphenyl)oxamic acid and Methylamine | Oxalic acid, 2-methoxyaniline, and Methylammonium salt |

| Alkaline | Sodium or Potassium (2-methoxyphenyl)oxamate and Methylamine | Sodium or Potassium oxalate, 2-methoxyaniline, and Methylamine |

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound towards nucleophiles and electrophiles is centered around the amide functionalities and the aromatic ring.

The nitrogen atoms of the oxamide group possess lone pairs of electrons, but their nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl groups. However, under strongly basic conditions, deprotonation of the N-H group on the 2-methoxyphenyl side can generate a highly nucleophilic amide anion. This anion could potentially participate in intramolecular or intermolecular nucleophilic substitution reactions. The N-methyl group does not have a proton to be abstracted, making that nitrogen less reactive as a nucleophile after initial reaction.

The carbonyl carbons of the oxamide are electrophilic centers and are susceptible to attack by strong nucleophiles. This reactivity is the basis for the hydrolysis reactions discussed previously.

The 2-methoxyphenyl ring is an electron-rich aromatic system due to the electron-donating effect of the methoxy (B1213986) group. This makes the ring susceptible to electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. The position of the N-methyloxamide substituent will also influence the regioselectivity of such reactions.

Photoreactivity of this compound

For N-aryl amides, photochemical reactions can involve the homolytic cleavage of the C-N bond, leading to the formation of radical intermediates. nih.gov In the case of this compound, this could lead to the formation of a 2-methoxyphenylaminyl radical and an N-methyloxamoyl radical. These radicals can then undergo a variety of secondary reactions, such as hydrogen abstraction, recombination, or fragmentation.

Another possible photochemical pathway for N-aryl amides is intramolecular cyclization. For instance, N-arylacrylamides can undergo photoredox-catalyzed cyclization to form oxindoles. researchgate.net While this compound lacks the acrylamide (B121943) moiety, the principle of photo-induced cyclization could potentially apply under certain conditions, possibly involving the ortho position of the phenyl ring.

The presence of the methoxy group on the aromatic ring could also influence the photoreactivity, potentially participating in photo-induced electron transfer processes or influencing the stability of any radical intermediates formed. It is also known that N-aryl/heteroaryl oxaziridines can be synthesized photochemically and act as heteroatom transfer reagents. rsc.org

Ring-Opening and Ring-Closing Reactions Involving this compound Moieties

The structure of this compound presents possibilities for intramolecular reactions that could lead to the formation of heterocyclic rings. Such ring-closing reactions often require specific reagents or conditions to overcome the relative stability of the open-chain amide.

One potential cyclization pathway could involve the ortho-methoxy group on the phenyl ring. For instance, under certain conditions, intramolecular cyclization of N-(2-hydroxyphenyl) amides can lead to the formation of benzoxazinones. While a methoxy group is less reactive than a hydroxyl group for direct cyclization, demethylation followed by cyclization could be a viable route. Rh(III)-catalyzed C-H bond carbonylation has been used to construct benzoxazinones from anilines and their derivatives. bohrium.comnih.gov

Intramolecular cyclization involving the N-aryl amide portion of the molecule could lead to the formation of oxindoles, as seen in related systems. rsc.orgresearchgate.net This type of reaction often proceeds via the formation of a new bond between the amide nitrogen or alpha-carbon and the aromatic ring.

Ring-chain tautomerism, an equilibrium between an open-chain and a cyclic form, is a phenomenon observed in some amide systems, particularly those with suitably positioned reactive functional groups. numberanalytics.comnih.govpsu.edursc.org For this compound, the potential for such tautomerism would depend on the ability of the oxamide moiety to interact with the methoxyphenyl ring under specific conditions, which is not a commonly observed pathway for simple N-aryl oxamides.

Table 2: Potential Heterocyclic Products from Ring-Closing Reactions

| Reactant Moiety | Reaction Type | Potential Product |

| N-(2-methoxyphenyl)amide | Intramolecular Cyclization | Oxindole derivative |

| N-(2-methoxyphenyl)amide (after demethylation) | Intramolecular Cyclization | Benzoxazinone derivative |

Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research on the chemical compound “this compound”. Consequently, it is not possible to generate an article that adheres to the detailed outline provided in the user's request, as the necessary data regarding its synthesis, chirality, and structure-property relationships are not available in the public domain.

The instructions specified a strict focus solely on "this compound" and the exclusion of information that falls outside the provided outline. Without primary or secondary research sources detailing this specific molecule, content generation on the following topics is unachievable:

Synthesis and Investigation of Functionalized and Chiral N 2 Methoxyphenyl N Methyloxamide Derivatives

Structure-Reactivity/Property Relationship Studies of N'-(2-methoxyphenyl)-N-methyloxamide Analogs:No studies were identified that investigate the structure-reactivity or structure-property relationships of analogs of this compound.

While searches yielded information on related but distinct classes of compounds—such as N-(2-methoxyphenyl) sulfonamides, other oxamide (B166460) derivatives, and general methods for enantioselective synthesis—discussion of these would violate the explicit instruction to focus solely on the requested compound. Therefore, the required article cannot be constructed.

Future Research Directions and Emerging Applications of N 2 Methoxyphenyl N Methyloxamide

Advanced Material Science Applications (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks via ligand incorporation)

The structural characteristics of N'-(2-methoxyphenyl)-N-methyloxamide make it a promising candidate as a ligand for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

The oxamide (B166460) moiety can act as a versatile coordination site for a variety of metal ions, forming stable multinuclear complexes that can serve as secondary building units (SBUs) for MOFs. The denticity of the oxamide ligand can be tuned, allowing for the formation of diverse network topologies. The presence of the 2-methoxyphenyl and N-methyl groups provides opportunities for post-synthetic modification, enabling the fine-tuning of the framework's properties such as pore size, hydrophobicity, and catalytic activity. The methoxy (B1213986) group, in particular, could influence the electronic properties of the resulting MOF and provide additional coordination sites.

In the realm of COFs, the amine precursor to the oxamide can be utilized to form robust covalent linkages, such as imine bonds, with aldehyde-based linkers. tcichemicals.com This approach would allow for the integration of the this compound functionality into a highly ordered, porous, and purely organic framework. The functional groups of the molecule would line the pores of the COF, offering specific sites for gas storage, separation, or catalysis. The combination of the coordination chemistry of MOFs and the covalent chemistry of COFs is an emerging area, and ligands like this compound could be instrumental in developing novel hybrid frameworks with enhanced stability and functionality.

Table 1: Potential MOF and COF Applications of this compound

| Framework Type | Potential Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Bidentate or polydentate ligand for metal ion coordination. | Gas storage and separation, catalysis, chemical sensing. |

| Covalent Organic Frameworks (COFs) | Monomer for the formation of imine or other covalent linkages. | Heterogeneous catalysis, optoelectronics, drug delivery. |

| Hybrid MOF-COF Systems | Bridging ligand connecting metal clusters and organic linkers. | Enhanced chemical stability, tunable porosity, synergistic catalysis. |

Sensing and Recognition Systems based on this compound

The presence of both hydrogen bond donors (N-H) and acceptors (C=O, O-CH3) in this compound, along with the aromatic methoxyphenyl ring, suggests its potential as a chemosensor for various analytes.

The oxamide backbone can serve as a recognition site for anions through hydrogen bonding interactions. unica.it The binding of an anion to the N-H groups of the oxamide could lead to a detectable signal, such as a change in fluorescence or color. The selectivity of the sensor could be tuned by modifying the substituents on the oxamide nitrogen atoms. For instance, the methoxyphenyl group could participate in π-anion interactions, enhancing the binding affinity for specific anions.

Furthermore, the methoxyphenyl moiety, a known fluorophore, opens up the possibility of developing fluorescent chemosensors. researchgate.net Coordination of metal ions to the oxygen atoms of the methoxy group and the oxamide carbonyls could lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement. researchfeatures.comresearchgate.net This would enable the selective detection of specific metal ions. The development of fluorescent sensors for anions and cations is a very active area of research, with applications in environmental monitoring, clinical diagnostics, and biological imaging. researchfeatures.comnih.govopenaccessgovernment.org

Table 2: Potential Sensing Applications of this compound

| Analyte | Potential Sensing Mechanism | Detection Method |

| Anions (e.g., F⁻, AcO⁻, H₂PO₄⁻) | Hydrogen bonding with oxamide N-H groups. | Colorimetric or fluorescent change. unica.it |

| Cations (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | Coordination with carbonyl and methoxy oxygen atoms. | Fluorescence quenching or enhancement. researchgate.netresearchfeatures.com |

| Neutral Molecules | Host-guest interactions within a self-assembled structure. | Perturbation of fluorescence or other spectroscopic signals. |

Renewable Feedstock Utilization in this compound Synthesis

The principles of green chemistry encourage the use of renewable resources for the synthesis of chemical compounds. Future research on this compound will likely focus on developing sustainable synthetic routes that utilize biomass-derived feedstocks.

One promising approach is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol, which can be derived from biomass, with the corresponding amines (2-methoxyaniline and methylamine). researchgate.net This method generates hydrogen gas as the only byproduct, making it a highly atom-economical and environmentally friendly process. Another avenue involves the use of biomass-derived platform molecules, such as furfural (B47365) or levulinic acid, as starting materials for the synthesis of the amine precursors. csic.esrsc.org Catalytic transformations of these platform molecules can yield a variety of functionalized intermediates that can then be converted to the desired amines.

Furthermore, the development of green synthetic methods for the formation of the oxamide bond itself is an active area of research. This includes the use of catalytic oxidative amidation of 2-oxoaldehydes or the direct coupling of carboxylic acids and amines using environmentally benign catalysts and solvents. researchgate.netresearchgate.netnih.gov

Table 3: Potential Green Synthesis Routes for this compound

| Precursor | Renewable Source | Key Transformation |

| Ethylene Glycol | Biomass | Acceptorless dehydrogenative coupling with amines. researchgate.net |

| Furfural | Lignocellulosic Biomass | Catalytic conversion to amine precursors. csic.es |

| Levulinic Acid | Biomass | Transformation into nitrogen-containing building blocks. |

| Oxalic Acid | Biomass Fermentation | Direct amidation or conversion to reactive intermediates. |

Integration of this compound into Hybrid Systems

The incorporation of this compound into hybrid materials, such as polymer composites and organic-inorganic hybrids, offers a pathway to create materials with enhanced properties and novel functionalities.

By functionalizing the this compound molecule with a polymerizable group, it can be covalently incorporated into a polymer backbone. This would result in a polymer composite material where the specific properties of the oxamide derivative, such as its coordinating or sensing capabilities, are distributed throughout the material. For example, a polymer containing this moiety could be used to create membranes for selective ion transport or as a solid-state sensor. The methoxyphenyl group could also enhance the thermal and mechanical properties of the polymer. researchgate.net

Furthermore, this compound can be used to functionalize the surface of inorganic materials, such as silica (B1680970) or metal oxides, to create organic-inorganic hybrid materials. nih.govchemrxiv.org This can be achieved by introducing a silane (B1218182) or other reactive group onto the molecule. The resulting hybrid material would combine the robustness of the inorganic support with the specific functionality of the organic molecule. Such materials could find applications in heterogeneous catalysis, chromatography, and as functional coatings. The development of these hybrid systems is a key area in materials science, aiming to create materials with synergistic properties that are not achievable with the individual components alone. nih.govmdpi.com

Table 4: Potential Hybrid Systems Incorporating this compound

| Hybrid System Type | Method of Integration | Potential Applications |

| Polymer Composites | Covalent incorporation into a polymer chain. | Functional membranes, solid-state sensors, advanced coatings. researchgate.net |

| Organic-Inorganic Hybrids | Surface functionalization of inorganic materials. | Heterogeneous catalysts, chromatographic stationary phases, smart materials. nih.gov |

| Polymer-MOF Composites (PolyMOFs) | Use as a linker in a polymer-based MOF. | Hierarchical porous materials, enhanced gas separation, drug delivery. mdpi.com |

Q & A

Q. What are the established synthetic routes for N'-(2-methoxyphenyl)-N-methyloxamide, and what analytical techniques validate its structural purity?

Methodological Answer: this compound can be synthesized via condensation reactions using oxalyl chloride as a coupling agent. A typical protocol involves reacting methylamine derivatives with 2-methoxyphenyl isocyanate in anhydrous dioxane under nitrogen. Post-synthesis, structural validation requires:

- FTIR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1679 cm⁻¹ and methoxy (C-O) stretches at ~1250 cm⁻¹ .

- NMR Analysis :

- ¹H-NMR : Methoxy protons appear as a singlet at δ3.82 ppm, aromatic protons between δ6.86–7.97 ppm, and methyl groups (N-CH₃) at δ2.8–3.1 ppm .

- ¹³C-NMR : Carbonyl carbons resonate at ~170–171 ppm, methoxy carbons at ~56 ppm, and aromatic carbons between 111–149 ppm .

- Melting Point : Decomposition temperatures (e.g., ~180°C) should align with literature to confirm purity .

Q. How is the metabolic stability of this compound assessed in preclinical models?

Methodological Answer: Metabolic stability is evaluated using hepatic microsomal incubations :

Microsome Preparation : Isolate liver microsomes from species of interest (e.g., rat, rabbit) via differential centrifugation .

Incubation Conditions :

- Substrate (1–10 µM) incubated with microsomes (1 mg/mL protein), NADPH (1 mM), and buffer (pH 7.4) at 37°C for 30–60 minutes .

- Control experiments exclude NADPH or use heat-inactivated enzymes to distinguish enzymatic vs. non-enzymatic degradation .

Analytical Methods :

- HPLC-UV/LC-MS : Quantify parent compound depletion and metabolite formation (e.g., N-(2-methoxyphenyl)hydroxylamine, o-aminophenol) .

- Species Differences : Rat microsomes show lower oxidative activity compared to rabbits, necessitating species-specific models .

Advanced Research Questions

Q. How do pH and enzymatic conditions influence the formation of reactive metabolites like N-(2-methoxyphenyl)hydroxylamine?

Methodological Answer: Reactive metabolite formation is pH- and enzyme-dependent:

- Acidic Conditions (pH 4.5) : Promote spontaneous hydrolysis of intermediates like N-(2-methoxyphenyl)hydroxylamine to o-aminophenol without enzymatic input .

- Neutral Conditions (pH 7.4) : Require CYP450 enzymes (e.g., CYP1A, CYP2E1) and NADPH for redox cycling. For example:

- CYP1A Induction : β-Naphthoflavone-treated rat microsomes increase o-aminophenol production by 2.4-fold .

- CYP2E1 Role : Ethanol-induced microsomes favor oxidative pathways but show minimal reductive activity, highlighting enzyme specificity .

- Experimental Design : Use pH-controlled incubations with selective CYP inhibitors (e.g., α-naphthoflavone for CYP1A) to dissect pathways .

Q. What experimental approaches resolve contradictions in CYP enzyme contributions to this compound metabolism?

Methodological Answer: Contradictions arise from species-specific CYP expression and assay conditions. To address this:

Enzyme Reconstitution : Purify individual CYP isoforms (e.g., CYP1A2, CYP2E1) and reconstitute with NADPH:CYP reductase to isolate activity .

Kinetic Analysis : Compare Vₘₐₓ and Kₘ values for metabolite formation across isoforms. For example:

- CYP1A2 may show higher affinity for N-hydroxylation (Kₘ ~5 µM) vs. CYP2E1 for oxidation (Kₘ ~20 µM) .

Cross-Species Comparisons : Use humanized liver models (e.g., chimeric mice with human hepatocytes) to extrapolate metabolic relevance .

Data Interpretation : Correlate enzyme activity with NADPH:CYP reductase levels , which do not always predict metabolite output (e.g., β-NF-induced microsomes increase reductase activity but not o-anisidine formation) .

Q. How do structural modifications of this compound impact its interaction with biological targets (e.g., serotonin receptors)?

Methodological Answer: Derivatives like 18F-Mefway (a PET tracer) highlight structure-activity relationships:

Q. What mechanisms underlie the carcinogenic potential of this compound metabolites?

Methodological Answer: Carcinogenicity is linked to DNA adduct formation by reactive metabolites:

Metabolite Generation : N-(2-methoxyphenyl)hydroxylamine undergoes redox cycling to produce nitroso derivatives (e.g., o-nitrosoanisole), detected via HPLC at 8.8 min retention time .

Adduct Detection :

- ³²P-Postlabeling : Identify DNA adducts in target tissues (e.g., bladder epithelium) .

- Mass Spectrometry : Confirm covalent binding to guanine residues (e.g., N-(deoxyguanosin-8-yl)-2-methoxyaniline) .

Mitigation Strategies : Co-incubate with antioxidants (e.g., glutathione) to quench reactive intermediates and reduce adduct levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.